molecular formula C6H8N2O B1354955 5-Cyclopropylisoxazol-3-amine CAS No. 21080-85-3

5-Cyclopropylisoxazol-3-amine

货号: B1354955
CAS 编号: 21080-85-3
分子量: 124.14 g/mol
InChI 键: VIFVLPWELQGBKF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Cyclopropylisoxazol-3-amine is a heterocyclic compound with the molecular formula C6H8N2O. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylisoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds. Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

化学反应分析

Types of Reactions: 5-Cyclopropylisoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

RET Kinase Inhibition

One of the primary applications of 5-Cyclopropylisoxazol-3-amine is its role as a selective inhibitor of the RET kinase, which is implicated in various cancers, including medullary thyroid carcinoma and multiple endocrine neoplasia type 2 (MEN2).

  • Mechanism of Action : The compound binds to the ATP-binding site of the RET kinase, inhibiting its activity and thereby blocking downstream signaling pathways that promote tumor growth. This mechanism has been validated through molecular docking studies, which demonstrate strong binding affinity and specificity for RET compared to other kinases .

Antitumor Activity

The efficacy of this compound has been evaluated in preclinical models. Studies indicate that it significantly reduces tumor growth in xenograft models of RET-driven cancers:

StudyModelDoseOutcome
Xenograft (RET-driven)VariesSignificant tumor regression observed

These findings suggest that this compound could be a promising candidate for further clinical development as a targeted therapy for RET-related tumors.

Structure-Activity Relationship (SAR) Studies

Research has also focused on understanding the structure-activity relationship of this compound. By modifying different parts of the molecule, researchers aim to enhance its potency and selectivity:

  • Key Modifications : Variations in the cyclopropyl group and isoxazole ring have been explored to optimize binding interactions with RET kinase.

This approach has led to the identification of more potent analogs that exhibit improved pharmacokinetic properties and reduced off-target effects .

Toxicological Profile

Initial toxicological assessments indicate that this compound has a favorable safety profile:

ParameterObserved Value
NOEL (No Observable Effect Level)>1000 mg/kg/day
LOAEL (Lowest Observable Effect Level)>1000 mg/kg/day

These results are promising for the potential therapeutic use of this compound in human subjects .

作用机制

The mechanism of action of 5-Cyclopropylisoxazol-3-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

相似化合物的比较

  • 5-Cyclopropyl-3-isoxazolamine
  • 3-Amino-5-methylisoxazole
  • 1,3-Oxazole derivatives

Comparison: 5-Cyclopropylisoxazol-3-amine is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for specific applications .

生物活性

5-Cyclopropylisoxazol-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an isoxazole ring, which is known for its diverse biological activities. The isoxazole moiety often contributes to the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxic effects, as summarized in the following table:

Cancer Cell Line IC50 (µM) Mechanism of Action
HepG20.71Cell cycle arrest at S phase
BT4741.39Induction of apoptosis
BGC8230.71Inhibition of proliferation
MCF-70.46Targeting estrogen receptor signaling
HCT1160.39Inhibition of CDK2 and EGFR pathways

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's efficacy across multiple cancer types .

The mechanisms underlying the anticancer activity of this compound include:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the S phase, preventing cancer cells from replicating their DNA.
  • Apoptosis Induction : It promotes programmed cell death through intrinsic pathways, which is crucial for eliminating malignant cells.
  • Kinase Inhibition : The compound inhibits key kinases involved in cell proliferation and survival, such as CDK2 and EGFR, leading to reduced tumor growth .

Study 1: Efficacy Against HepG2 Cells

A study conducted by Kumar et al. demonstrated that this compound exhibited an IC50 of 0.71 µM against HepG2 liver cancer cells. The researchers noted that the compound caused significant apoptosis and cell cycle arrest at the S phase .

Study 2: Comparative Analysis with Standard Treatments

In comparative studies, this compound was evaluated alongside standard chemotherapy agents such as 5-fluorouracil (5-FU). The results indicated that the compound had comparable or superior efficacy in inhibiting cell growth across several cancer lines, suggesting its potential as a viable therapeutic option .

属性

IUPAC Name

5-cyclopropyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFVLPWELQGBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567594
Record name 5-Cyclopropyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21080-85-3
Record name 5-Cyclopropyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclopropyl-1,2-oxazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。